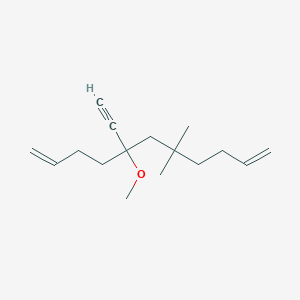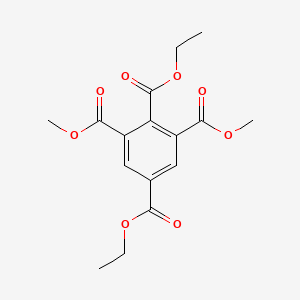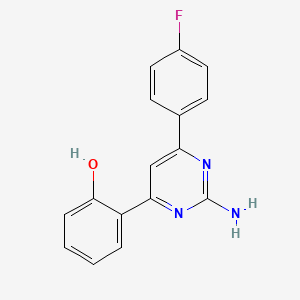![molecular formula C19H22O7 B14195248 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid CAS No. 918548-50-2](/img/structure/B14195248.png)
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid is a chemical compound with the molecular formula C19H22O7. It is characterized by its complex structure, which includes multiple functional groups such as aldehyde, carboxylic acid, and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthalene core: This involves the reaction of appropriate naphthalene derivatives with formylating agents to introduce the formyl group at the desired position.
Introduction of methoxy groups: Methoxylation is achieved using methanol and a suitable catalyst under controlled conditions.
Attachment of the pentanoic acid chain: This step involves the reaction of the naphthalene derivative with a pentanoic acid derivative, often using esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 5-[(1-Carboxy-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid
Reduction: Formation of 5-[(1-Hydroxymethyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide
- 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]butanoic acid
Uniqueness
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid is unique due to its specific combination of functional groups and its structural complexity.
Properties
CAS No. |
918548-50-2 |
|---|---|
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(1-formyl-4,5,7-trimethoxynaphthalen-2-yl)oxypentanoic acid |
InChI |
InChI=1S/C19H22O7/c1-23-12-8-13-14(11-20)15(26-7-5-4-6-18(21)22)10-17(25-3)19(13)16(9-12)24-2/h8-11H,4-7H2,1-3H3,(H,21,22) |
InChI Key |
YUACFLNKZAZHNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)OCCCCC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


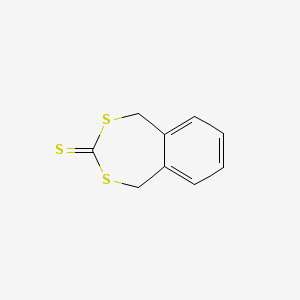
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
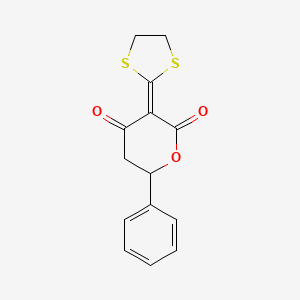
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
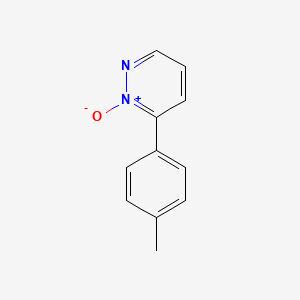
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
